molecular formula C10H15NO4 B1673275 Kainic acid CAS No. 487-79-6

Kainic acid

Cat. No. B1673275
CAS RN: 487-79-6
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-OOZYFLPDSA-N
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Safety and Hazards

Kainic acid may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

A team of scientists has developed a new way to produce kainic acid, a natural seaweed neurochemical and powerful reagent used in brain research . This new production method could open the door for large-scale biotechnological production of this compound in the future .

Biochemical Analysis

Biochemical Properties

Kainic acid is an agonist for kainate receptors, a type of ionotropic glutamate receptor . Kainate receptors likely control a sodium channel that produces excitatory postsynaptic potentials (EPSPs) when glutamate binds . This compound can activate several different receptor subtypes, including α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors .

Cellular Effects

This compound is a direct agonist of the glutamic kainate receptors and large doses of concentrated solutions produce immediate neuronal death by overstimulating neurons to death . Such damage and death of neurons is referred to as an excitotoxic lesion . In fact, kainate seems to regulate serotonergic activity in the vertebrate retina .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonistic action on kainate receptors . It binds to these receptors, leading to the opening of ion channels that allow the influx of sodium ions, resulting in excitatory postsynaptic potentials .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, in the this compound model of temporal lobe epilepsy, different modes of administration of this compound exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the this compound model of temporal lobe epilepsy, different modes of administration of this compound exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .

properties

IUPAC Name

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMHEGGTFMBBZ-OOZYFLPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040526
Record name Kainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

487-79-6, 59905-23-6
Record name α-Kainic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kainic acid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name kainic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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